molecular formula C36H62O11 B1676710 Monensin CAS No. 17090-79-8

Monensin

Cat. No.: B1676710
CAS No.: 17090-79-8
M. Wt: 670.9 g/mol
InChI Key: GAOZTHIDHYLHMS-SJOFMCCUSA-N
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Scientific Research Applications

Monensin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Monensin, a polyether antibiotic isolated from Streptomyces cinnamonensis , primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . It also targets the PI3K/AKT signaling pathway in neuroblastoma cells .

Mode of Action

This compound forms complexes with these monovalent cations and transports them across lipid membranes of cells in an electroneutral manner . This ion transport plays a crucial role as an Na+/H+ antiporter . This compound disrupts ionic gradients, leading to alterations in cellular physiology . In neuroblastoma cells, this compound regulates cell proliferation via the PI3K/AKT signaling pathway .

Biochemical Pathways

This compound affects the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to antiproliferative effects . This compound also disrupts ionic gradients, which can lead to alterations in various cellular functions .

Pharmacokinetics

The pharmacokinetics of this compound, including half-life, apparent volume of distribution, total body clearance, systemic bioavailability, and tissue residues, have been studied in broiler chickens . The drug was given by intracrop and intravenous routes in a single dose of 40 mg/kg body weight . .

Result of Action

This compound exerts antiproliferative effects by inducing cell death and reducing androgen receptor mRNA and protein in prostate cancer cells . It also induces oxidative stress in prostate cancer cells . In neuroblastoma cells, this compound regulates cell proliferation via the PI3K/AKT signaling pathway .

Action Environment

This compound is widely used in ruminant animal feeds and has been shown to improve feed efficiency and performance by altering ruminal fermentation dynamics . Environmental factors such as diet composition and gut microbiota may influence the action, efficacy, and stability of this compound .

Safety and Hazards

Monensin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The temporal dynamics of 261 treatment- and/or time-associated ruminal bacteria displayed six patterns, with two as monensin-sensitive and four as this compound-resistant . The this compound sensitivity and resistance of microbes do not follow a clear dichotomy between Gram-positive and Gram-negative cell types . This suggests a potential application in therapy of these human diseases .

Biochemical Analysis

Biochemical Properties

Monensin plays a crucial role in biochemical reactions by acting as an ionophore. It selectively complexes with and transports monovalent cations such as sodium (Na+), potassium (K+), and lithium (Li+) across lipid membranes . This transport is electroneutral, meaning it does not depolarize the membrane. This compound interacts with various enzymes and proteins, including those involved in ion transport and cellular homeostasis. For example, it acts as an Na+/H+ antiporter, exchanging sodium ions for protons across the membrane .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It induces cell death by autophagy in certain cancer cell lines, such as renal cell carcinoma cells, by disrupting mitochondrial membrane potential and activating autophagy pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits matrix metalloproteinase 7 (MMP7) expression, which is involved in cancer metastasis . Additionally, this compound influences erythrocyte volume and hemoglobin concentration, demonstrating its impact on cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming complexes with monovalent cations and transporting them across lipid membranes . This ionophoric activity disrupts ionic gradients, leading to changes in cellular homeostasis and function. This compound’s ability to transport sodium ions through the membrane in both electrogenic and electroneutral manners explains its antibacterial properties . It also affects the Na+/K+ ion balance, which is crucial for maintaining cellular function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound influences the temporal dynamics of the rumen microbiome in cattle, affecting microbial composition and diversity at different stages of feeding . This compound’s stability and degradation over time can impact its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to changes in rumen fermentation and metabolic responses in dairy cows .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In beef cattle, this compound supplementation has been shown to improve feed efficiency and growth performance at specific dosages . High doses of this compound can lead to toxic effects, such as cardiac failure and muscle stiffness in horses . The optimal dosage range for this compound in cattle is typically between 19 to 24 mg/kg, which balances efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It modulates rumen fermentation by altering the relative abundance of functional genes involved in lipid and amino acid metabolism . This compound also affects the metabolism of linoleic acid and amino acids, reducing their degradation and enhancing feed efficiency in cattle . Additionally, this compound influences purine metabolism in bacteria, which can impact bacterial growth and virulence .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its ionophoric activity. It facilitates the transport of monovalent cations across lipid membranes, affecting ionic gradients and cellular homeostasis . This compound’s distribution within the body can also impact its efficacy and toxicity. For example, this compound has been detected in surface water, indicating its potential environmental impact and distribution beyond the target organisms .

Subcellular Localization

This compound’s subcellular localization is primarily within lipid membranes, where it forms complexes with monovalent cations and facilitates their transport . It does not significantly alter the subcellular localization of other proteins, such as the androgen receptor in prostate cancer cells . This compound can affect the localization and function of lysosomal hydrolases, indicating its broader impact on cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monensin can be synthesized through a series of complex organic reactions. The first total synthesis of this compound was reported in 1979 by Kishi et al.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, converting the this compound into its sodium salt form. Calcium carbonate is then added, and the mixture is filtered to obtain the this compound premix. This method reduces the use of solvents, shortens preparation time, and decreases production costs .

Chemical Reactions Analysis

Monensin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities .

Comparison with Similar Compounds

Monensin’s unique structure and broad spectrum of activity make it a valuable compound in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Monensin involves the condensation of two molecules of 3-hydroxy-4-methylhexanoic acid followed by cyclization and further modifications.", "Starting Materials": [ "3-hydroxy-4-methylhexanoic acid", "Sodium hydroxide", "Methyl iodide", "Methanol", "Sodium hydride", "Benzene", "Chloroacetyl chloride", "Sodium methoxide", "Acetic anhydride", "Sulfuric acid" ], "Reaction": [ "Condensation of two molecules of 3-hydroxy-4-methylhexanoic acid in the presence of sodium hydroxide to form the diacid intermediate", "Esterification of the diacid intermediate with methyl iodide and methanol to form the methyl ester", "Cyclization of the methyl ester with sodium hydride in benzene to form the lactone intermediate", "Addition of chloroacetyl chloride to the lactone intermediate in the presence of sodium methoxide to form the chloroacetyl derivative", "Reduction of the chloroacetyl derivative with sodium borohydride to form the alcohol intermediate", "Acetylation of the alcohol intermediate with acetic anhydride in the presence of sulfuric acid to form the acetyl derivative", "Final deprotection of the acetyl derivative with sodium methoxide to form Monensin" ] }

CAS No.

17090-79-8

Molecular Formula

C36H62O11

Molecular Weight

670.9 g/mol

IUPAC Name

4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-/m0/s1

InChI Key

GAOZTHIDHYLHMS-SJOFMCCUSA-N

Isomeric SMILES

CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C

SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C

Appearance

Solid powder

Color/Form

Crystals

melting_point

MP: 103-105 °C /Monensin monohydrate/

17090-79-8
22373-78-0

physical_description

Solid;  [Merck Index]

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22373-78-0 (sodium salt)

shelf_life

Stable under recommended storage conditions. /Monensin sodium salt/

solubility

Slightly soluble in water
Very soluble in organic solvents
Soluble in nonpolar organic solvents

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Coban
Monensin
Monensin A Sodium Complex
Monensin Monosodium Salt
Monensin Sodium
Monensin-A-Sodium Complex
Rumensin

vapor_pressure

5.2X10-23 mm Hg at 25 °C (est)

Origin of Product

United States

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